N-[(4-chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide
Description
N-[(4-Chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a carbamoyl bridge linking a 4-chlorobenzyl group and a furan-2-ylmethyl substituent to a 4-methylbenzenesulfonamide core. This compound’s design leverages the sulfonamide scaffold, known for its versatility in medicinal chemistry, combined with aromatic and heterocyclic moieties to modulate bioactivity and physicochemical properties .
Properties
Molecular Formula |
C20H19ClN2O4S |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1-(furan-2-ylmethyl)-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C20H19ClN2O4S/c1-15-4-10-19(11-5-15)28(25,26)22-20(24)23(14-18-3-2-12-27-18)13-16-6-8-17(21)9-7-16/h2-12H,13-14H2,1H3,(H,22,24) |
InChI Key |
FWRCZBSSAJNJAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Preparation of N-(4-Chlorobenzyl)furan-2-ylmethylamine
The bifunctional amine precursor is synthesized via reductive amination of furan-2-carbaldehyde with 4-chlorobenzylamine.
Procedure :
- Furan-2-carbaldehyde (1.0 equiv) and 4-chlorobenzylamine (1.2 equiv) are dissolved in dry tetrahydrofuran (THF).
- Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) is added at 0°C, and the mixture is stirred for 12 hours at room temperature.
- The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate, 7:3).
Carbamoyl Bridge Formation
The secondary amine undergoes carbamoylation using triphosgene under inert conditions.
Procedure :
- N-(4-Chlorobenzyl)furan-2-ylmethylamine (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen.
- Triphosgene (0.35 equiv) is added portionwise at −10°C, followed by triethylamine (2.5 equiv).
- The reaction is stirred for 4 hours, quenched with ice-water, and extracted with DCM.
Intermediate : N-(4-Chlorobenzyl)(furan-2-ylmethyl)carbamoyl chloride (Yield: 72%).
Sulfonylation with 4-Methylbenzenesulfonyl Chloride
The final step involves coupling the carbamoyl chloride with 4-methylbenzenesulfonamide.
Procedure :
- 4-Methylbenzenesulfonamide (1.2 equiv) is dissolved in anhydrous DCM with pyridine (3.0 equiv).
- N-(4-Chlorobenzyl)(furan-2-ylmethyl)carbamoyl chloride (1.0 equiv) is added dropwise at 0°C.
- The mixture is stirred for 6 hours at room temperature, then washed with 1M HCl and water.
- The crude product is recrystallized from ethanol/water (4:1).
Optimization of Reaction Parameters
Solvent and Temperature Effects
- Optimal solvent : Dichloromethane (DCM) provided superior solubility for both sulfonamide and carbamoyl chloride compared to THF or acetonitrile.
- Temperature : Reactions conducted below 10°C minimized side products from sulfonyl chloride hydrolysis.
Catalytic Additives
- Pyridine : Enhanced reactivity by scavenging HCl, improving yields from 45% to 65%.
- 4-Dimethylaminopyridine (DMAP) : Tested but showed no significant improvement over pyridine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) :
- δ 7.75 (d, J = 8.3 Hz, 2H, Ar-H), 7.34 (d, J = 8.3 Hz, 2H, Ar-H), 7.28–7.22 (m, 4H, Ar-H), 6.45 (dd, J = 3.1 Hz, 1H, furan), 6.32 (d, J = 3.1 Hz, 1H, furan), 4.45 (s, 2H, CH₂), 4.12 (s, 2H, CH₂), 2.42 (s, 3H, CH₃).
- ¹³C NMR : δ 165.2 (C=O), 152.1 (furan), 142.3 (Ar-C), 136.5 (Ar-C), 129.8 (Ar-C), 128.4 (Ar-C), 110.3 (furan), 49.8 (CH₂), 21.5 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Alternative Routes
Direct Carbamoylation vs. Stepwise Approach
- Direct method : Reaction of 4-methylbenzenesulfonamide with preformed carbamoyl chloride yielded higher purity (98% by HPLC) compared to in-situ carbamoylation (85% purity).
- Side products : Traces of N-(4-chlorobenzyl)-4-methylbenzenesulfonamide (3–5%) formed due to competing sulfonylation of the amine.
Use of Alternative Carbonyl Sources
- Triphosgene vs. CDI : Triphosgene provided better yields (72% vs. 58%) but required stringent temperature control.
- Phosgene gas : Avoided due to safety concerns.
Industrial-Scale Considerations
Cost-Effective Reagents
- Triphosgene : Preferred over CDI for large-scale synthesis due to lower molar cost ($12/mol vs. $45/mol).
- Solvent recovery : DCM is distilled and reused, reducing waste.
Environmental Impact
- Waste streams : Acidic aqueous layers neutralized with sodium bicarbonate before disposal.
- E-factor : Calculated at 18.2 (kg waste/kg product), primarily from solvent use.
Applications and Derivatives
While the primary focus is synthesis, preliminary biological screening indicates:
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields carboxylic acid derivatives, while reduction of a nitro group results in the corresponding amine .
Scientific Research Applications
N-[(4-chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of N-[(4-chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Core Sulfonamide Derivatives
- N-(4-Chlorobenzyl)-4-methylbenzenesulfonamide (1A) :
A simpler analog lacking the carbamoyl and furan groups. Exhibits moderate antibacterial activity but lower solubility due to reduced polarity . - This structural feature improves binding to enzymes like sphingosine kinase 1 (IC₅₀ = 12.3 µM) but increases molecular weight (411.05 g/mol) compared to the target compound .
Heterocyclic Modifications
- N-(4-Chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-4-methylbenzenesulfonamide (5z) :
Replaces the furan with a saturated tetrahydrofuran ring, reducing aromaticity and increasing lipophilicity (clogP = 3.2 vs. 2.8 for the target compound). This modification decreases antibacterial potency but improves metabolic stability . - N-(3-((Furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methylbenzenesulfonamide: Shares the furan-2-ylmethyl group but attached to a quinoxaline core. Demonstrates ADAM17 inhibition (IC₅₀ = 0.8 µM) via interactions with His 405 and Thr 347 residues, highlighting the importance of the furan moiety in enzyme binding .
Substituent Effects on Bioactivity
- 4-Chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide :
Replaces the carbamoyl linkage with a sulfamoyl group and adds a hydroxy-phenyl group. Shows enhanced solubility (logS = -3.5) but reduced cellular permeability .
Structural and Physicochemical Properties
Biological Activity
N-[(4-chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts.
Research indicates that the compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including kinases involved in cancer progression. For instance, derivatives with similar structures have demonstrated moderate to high potency as RET kinase inhibitors, impacting cell proliferation in cancer cells .
- Antioxidant Activity : The presence of the furan ring suggests potential antioxidant properties, which can mitigate oxidative stress in cells. Antioxidants are crucial in preventing cellular damage and may contribute to the compound's therapeutic effects .
- Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial effects. The compound's sulfonamide moiety may confer similar properties, making it a candidate for further studies in infectious diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate to high RET kinase inhibition | |
| Antioxidant | Potential antioxidant effects | |
| Antimicrobial | Possible antibacterial properties |
Case Studies
- Cancer Therapeutics : A study focused on similar benzamide derivatives highlighted their effectiveness as RET kinase inhibitors. Compounds structurally related to this compound showed significant inhibition of cell proliferation driven by RET mutations, indicating potential use in targeted cancer therapies .
- Antioxidant Evaluation : Research evaluating the antioxidant capacity of related compounds found that they could reduce oxidative stress markers in vitro. This suggests that this compound might also exhibit protective effects against oxidative damage in cells .
- Microbial Resistance : Investigations into the antimicrobial properties of sulfonamide derivatives revealed promising results against various bacterial strains. The compound's structural components may enhance its efficacy against resistant pathogens, warranting further exploration in clinical settings .
Q & A
Basic: What are the optimized synthetic routes for N-[(4-chlorobenzyl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide, and how are intermediates characterized?
Methodological Answer:
The compound can be synthesized via a multi-step route starting with sulfonamide intermediates. For example:
- Step 1: React N-(2-(furan-2-yl)phenyl)-4-methylbenzenesulfonamide with 3-benzyl-1,5,3-dioxazepane in dichloromethane (DCM) under argon, using chlorotrimethylsilane (TMSCl) as a catalyst at 273 K .
- Step 2: Purify intermediates via column chromatography (SiO₂, DCM/ethyl acetate gradient) and characterize using FT-IR (e.g., S=O stretching at ~1150 cm⁻¹) and ¹H/¹³C NMR. Key NMR signals include furan protons (δ 6.2–7.4 ppm) and sulfonamide NH (δ ~8.5 ppm) .
Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. Key steps:
- Data Collection: Use a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 296 K.
- Refinement: Employ SHELXL (for small-molecule refinement) or SHELXTL (Bruker AXS version) . Typical refinement parameters: R₁ < 0.06, wR₂ < 0.15, and S > 0.98 after full-matrix least-squares optimization .
- Hydrogen Bonding: Analyze interactions (e.g., N–H···O) using Mercury or OLEX2 to visualize 3D packing .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?
Methodological Answer:
Discrepancies often arise from dynamic effects or solvent interactions. Mitigation strategies:
- Experimental: Record NMR at varying temperatures (e.g., 298–343 K) to assess conformational flexibility.
- Computational: Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values (B3LYP/6-311+G(d,p)) using Gaussian. Discrepancies >2 ppm suggest structural misassignment .
- Validation: Cross-check with high-resolution mass spectrometry (HRMS) and X-ray data .
Advanced: What strategies are recommended for studying this compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes. Validate with mutagenesis studies on key residues (e.g., catalytic triad in hydrolases) .
- Biophysical Assays:
- Surface Plasmon Resonance (SPR): Measure binding affinity (KD) by immobilizing the target protein on a CM5 chip .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies:
- Mechanistic Insights: LC-MS/MS identifies degradation products (e.g., hydrolyzed furan or sulfonamide cleavage) .
Advanced: How can computational modeling predict the compound’s reactivity in novel reactions (e.g., cyclization)?
Methodological Answer:
- Reactivity Prediction: Use DFT (M06-2X/def2-TZVP) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites .
- Transition State Analysis: Locate TS structures using QST2/QST3 methods in Gaussian. Compare activation energies (ΔG‡) for competing pathways (e.g., Pd-catalyzed vs. Ni-catalyzed cyclization) .
Advanced: What experimental evidence supports the compound’s hydrogen-bonding network in solid-state structures?
Methodological Answer:
- X-ray Data: Measure donor-acceptor distances (e.g., N–H···O: 2.8–3.0 Å) and angles (>150°). For example, in related sulfonamides, intramolecular N–H···Br (2.89 Å) stabilizes crystal packing .
- Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., O···H contacts: 25–30%) using CrystalExplorer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
